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Abstract

Tambiciclib (formerly known as GFH009 and SLS009) is a potent and highly selective,
intravenously administered small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
Developed initially by GenFleet Therapeutics and later licensed to SELLAS Life Sciences for
development outside of Greater China, Tambiciclib has demonstrated significant promise in
preclinical and clinical settings for the treatment of various hematologic malignancies and solid
tumors.[1] Its mechanism of action, centered on the inhibition of transcriptional elongation,
leads to the downregulation of key anti-apoptotic and oncogenic proteins, such as MCL-1 and
MYC, ultimately inducing apoptosis in cancer cells. This technical guide provides a
comprehensive overview of the initial discovery and development of Tambiciclib, detailing its
mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its
evaluation.

Introduction to CDK9 Inhibition in Oncology

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play crucial
roles in regulating the cell cycle and gene transcription.[2] While inhibitors of cell cycle CDKs
have been a mainstay of cancer therapy, targeting transcriptional CDKs has emerged as a
promising therapeutic strategy.[2] CDK9, in complex with its regulatory partner Cyclin T1, forms
the core of the positive transcription elongation factor b (P-TEFb).[2] P-TEFb is a critical
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regulator of transcriptional elongation, a process often hijacked by cancer cells to ensure the
continuous expression of short-lived oncoproteins and survival factors.

The primary function of the CDK9/Cyclin T1 complex is to phosphorylate the C-terminal domain
(CTD) of RNA Polymerase Il (Pol 1) at the serine 2 residue (Ser2).[3] This phosphorylation
event releases Pol Il from a paused state near the promoter of many genes, allowing for
productive elongation of the mRNA transcript.[3] Many of these CDK9-dependent genes
encode proteins crucial for cancer cell survival and proliferation, including the anti-apoptotic
protein Myeloid Cell Leukemia 1 (MCL-1) and the proto-oncogene MY C.[3] By inhibiting CDK®9,
Tambiciclib effectively blocks the transcription of these key survival genes, leading to tumor
cell apoptosis.[3]

Initial Discovery and Preclinical Development of
Tambiciclib

Tambiciclib was developed through a discovery program at GenFleet Therapeutics aimed at
identifying highly selective and potent CDK9 inhibitors.[4][5] Preclinical studies have
demonstrated Tambiciclib's exceptional potency and selectivity.

In Vitro Activity and Selectivity

Tambiciclib is a highly potent inhibitor of the CDK9/Cyclin T1 complex, with a reported IC50 of
approximately 1 nM.[6] It exhibits over 200-fold selectivity for CDK9 over other CDKs and
greater than 100-fold selectivity over DYRK1A/B kinases.[6] This high degree of selectivity is a
key differentiating feature, potentially leading to a more favorable safety profile compared to
less selective "pan-CDK" inhibitors.[7]

Parameter Value Reference
IC50 (CDK9/Cyclin T1) 1nM [6]
Selectivity over other CDKs >200-fold [6]
Selectivity over DYRK1A/B >100-fold [6]

Table 1: In Vitro Potency and Selectivity of Tambiciclib
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Cellular Activity

In various human hematologic malignancy cell lines, Tambiciclib has shown potent anti-
proliferative activity, with GI50 values often below 50 nM.[3] In contrast, it is significantly less
potent against normal peripheral blood mononuclear cells (PBMCs), with a G150 greater than
10 pM, suggesting a favorable therapeutic window.[3]

Cell Line Cancer Type GI50 Reference

Acute Myeloid
OCI-AML-3 _ <50 nM [3]
Leukemia

Acute Myeloid
MV4-11 _ <50 nM [3]
Leukemia

Acute Myeloid
HL-60 _ <50 nM [3]
Leukemia

PBMCs Normal >10 pM [3]

Table 2: Anti-proliferative Activity of Tambiciclib in Cell Lines

Treatment of AML cell lines with Tambiciclib leads to a dose-dependent inhibition of RNA Pol Il
phosphorylation at Ser2, with an EC50 of less than 300 nM.[3] This on-target effect is
accompanied by the downregulation of MCL-1 and MYC mRNA and protein levels, leading to
the induction of apoptosis, as evidenced by the cleavage of caspase-3 and PARP.[3][6]

In Vivo Efficacy

In preclinical xenograft models of acute myeloid leukemia, Tambiciclib has demonstrated
significant anti-tumor activity. In a mouse model using the MV4-11 cell line, intravenous
administration of Tambiciclib resulted in tumor growth inhibition.[8] These in vivo studies
provided a strong rationale for the clinical development of Tambiciclib in hematologic
malignancies.[5]

Clinical Development of Tambiciclib

Tambiciclib is currently being evaluated in a Phase 1/2 clinical trial (NCT04588922) for the
treatment of relapsed or refractory hematologic malignancies, including acute myeloid leukemia
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(AML) and lymphomas.[3][9] The study has explored both monotherapy and combination
therapy, primarily with venetoclax and azacitidine in AML patients.[9]

Phase 1/2 Study in Hematologic Malighancies
(NCT04588922)

This open-label, multi-center study has assessed the safety, tolerability, and efficacy of
Tambiciclib at various dosing schedules.[9] In patients with relapsed/refractory AML,
Tambiciclib has been administered at doses of 45 mg and 60 mg once weekly, as well as 30
mg twice weekly, in combination with venetoclax and azacitidine.[3]

The trial has shown promising results, particularly in heavily pretreated AML patients who have
failed prior venetoclax-based therapies.[10]
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Patient Population

Metric Value Reference
(r/r AML)
All evaluable patients Overall Response
33% [10]
(all doses) (n=54) Rate (ORR)
Patients at optimal
) Overall Response
dose (30 mg twice 40% [10]
Rate (ORR)
weekly)
AML with
Myelodysplasia-
Overall Response
Related Changes 44% [10]
) Rate (ORR)
(AML-MR) at optimal
dose
AML-MR with
Myelomonocytic/Myel
_ Overall Response
omonoblastic (M4/M5) 50% [10]
Rate (ORR)
subtype (n=12) at
optimal dose
ASXL1 mutated AML Overall Response
50% [10]

at optimal dose (n=18) Rate (ORR)

Median Overall
AML-MR ) 8.9 months [10][11]
Survival (mOS)

Relapsed/refractory to )
Median Overall
venetoclax-based ) 8.8 months [11]
] Survival (mOS)
regimens

Table 3: Efficacy of Tambiciclib in Combination with Venetoclax and Azacitidine in
Relapsed/Refractory AML (NCT04588922)

The combination of Tambiciclib with venetoclax and azacitidine has been generally well-
tolerated, with no new safety signals observed.[6] These encouraging results have prompted
the FDA to recommend a randomized trial for Tambiciclib in newly diagnosed AML patients.
[10]
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Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
development of Tambiciclib.

Cell Viability Assay (CellTiter-Glo®)

Purpose: To determine the half-maximal inhibitory concentration (IC50) of Tambiciclib on the
proliferation of cancer cell lines.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well
in 100 pL of complete medium and incubate overnight.

o Compound Preparation and Treatment: Prepare a stock solution of Tambiciclib in DMSO.
Perform serial dilutions in complete medium to achieve the desired final concentrations. The
final DMSO concentration should not exceed 0.1%. Add 100 pL of the diluted compound to
the wells. Include a vehicle control (DMSO only).

 Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

 Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
Add 100 pL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to
induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent
signal.

o Data Acquisition: Measure luminescence using a luminometer.

o Data Analysis: Subtract background luminescence. Normalize the data to the vehicle control
(100% viability) and plot the results to determine the IC50 value.

Western Blot for Phospho-RNA Polymerase Il (Ser2)

Purpose: To confirm the on-target effect of Tambiciclib by measuring the phosphorylation of its
direct substrate, RNA Polymerase II.

Protocol:
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o Cell Treatment and Lysis: Treat cells with various concentrations of Tambiciclib for a
specified time (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer
supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer.
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

» Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate
with a primary antibody against phospho-RNA Pol Il (Ser2) (e.g., at a 1:1000 dilution)
overnight at 4°C. Also, probe for total RNA Pol Il and a loading control (e.g., GAPDH or 3-
actin).

e Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody
and detect the signal using an enhanced chemiluminescence (ECL) substrate.

e Analysis: Quantify the band intensities to determine the change in phospho-RNA Pol Il levels
relative to total RNA Pol Il and the loading control.

In Vivo Xenograft Tumor Model

Purpose: To evaluate the anti-tumor efficacy of Tambiciclib in a living organism.
Protocol:

o Cell Preparation and Implantation: Harvest cancer cells (e.g., MV4-11) and resuspend them
in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension into
the flank of immunocompromised mice (e.g., BALB/c nude mice).

e Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors
reach a palpable size, measure their dimensions with calipers 2-3 times per week. Calculate
tumor volume using the formula: (Length x Width?) / 2.

e Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the
mice into treatment and control groups. Administer Tambiciclib (e.g., 2.5-10 mg/kg) or
vehicle control intravenously via the tail vein according to the desired schedule.
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o Endpoint: Continue treatment and tumor monitoring until tumors in the control group reach a
specified size or for a predetermined duration. Monitor animal body weight and overall health

as indicators of toxicity.

e Analysis: Compare the tumor growth curves between the treatment and control groups to

assess the anti-tumor efficacy of Tambiciclib.

Visualizations
Signaling Pathway of Tambiciclib
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Caption: Mechanism of action of Tambiciclib in inhibiting the CDK?9 signaling pathway.
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Experimental Workflow for In Vitro Evaluation
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Caption: A typical workflow for the in vitro evaluation of Tambiciclib's activity.

Logical Framework of Tambiciclib Development
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Caption: The logical progression of Tambiciclib's development from discovery to clinical trials.
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Conclusion

Tambiciclib has emerged as a promising, highly selective CDK?9 inhibitor with a well-defined
mechanism of action. Its potent preclinical activity has translated into encouraging clinical
efficacy in patients with relapsed/refractory hematologic malignancies, particularly in AML. The
data generated to date support its continued development as both a monotherapy and in
combination with other targeted agents. This technical guide provides a foundational
understanding of Tambiciclib's discovery, mechanism, and development path, offering
valuable insights for researchers and drug development professionals in the field of oncology.
Further investigation into its potential in other malignancies and in earlier lines of therapy is
warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Tambiciclib: A Technical Overview of a Potent and
Selective CDK®9 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588412#initial-discovery-and-development-of-
tambiciclib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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